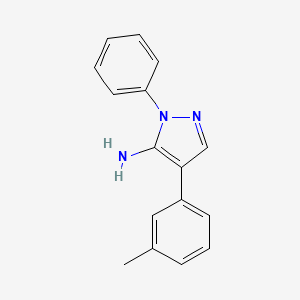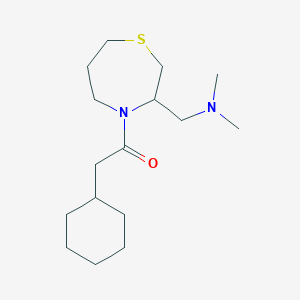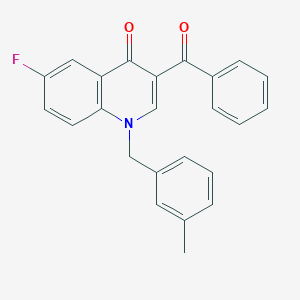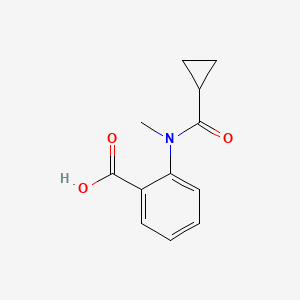
4-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The molecule “4-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . They are known for their diverse pharmacological effects .
Chemical Reactions Analysis
Pyrazole derivatives are known to participate in various chemical reactions, often serving as precursors or intermediates in the synthesis of more complex organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. Pyrazole derivatives generally exhibit good stability and a wide range of solubilities depending on their substitution patterns .Applications De Recherche Scientifique
Microwave-assisted Synthesis and Biological Activities
Research has explored the microwave-assisted synthesis of pyrazolopyridine derivatives, including structures related to 4-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine. These compounds have been investigated for their antioxidant, antitumor, and antimicrobial activities. Specifically, some derivatives have shown significant activity against liver and breast cancer cell lines, as well as antibacterial and antifungal effects (El‐Borai et al., 2013).
Metal Complexes and Molecular Structure
Studies on Pd(II) complexes of substituted pyrazoles, including molecules structurally similar to this compound, have revealed unique square planar complexes with helical twists. These complexes offer insights into the structural diversity and potential applications of pyrazole derivatives in coordination chemistry (Drew et al., 2007).
Anticancer Properties of Pyrazole Derivatives
Novel pyrazole derivatives have been synthesized and characterized, showing promising in vitro antiproliferative activity against melanoma cell lines. The effectiveness of these compounds suggests potential therapeutic applications for this compound analogs in cancer treatment (Pettinari et al., 2006).
Hydrogen-bonded Structures and Chemical Properties
Research on isomeric pyrazole derivatives has highlighted the impact of molecular structure on hydrogen bonding and electronic properties. These findings contribute to understanding the chemical behavior and potential applications of this compound in designing materials with specific properties (Portilla et al., 2007).
Optical Properties of Pyrazole Derivatives
The synthesis and study of antipyrine derivatives, closely related to pyrazole compounds, have provided insights into their optical absorption and refraction properties. This research could inform the development of new materials based on this compound for optical applications (El-Ghamaz et al., 2017).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with genome polyprotein . This protein plays a crucial role in the life cycle of certain viruses, including HRV-14 and HRV-1A .
Mode of Action
It’s worth noting that similar compounds inhibit the respiratory chain via complex iii in the mitochondria . This inhibition disrupts the energy production of the cell, leading to cell death .
Biochemical Pathways
Compounds with similar structures have been found to interfere with the metabolic pathways of certain organisms . For instance, they can disrupt the catabolism of carbohydrates and proteins, leading to a disruption in energy production .
Pharmacokinetics
Similar compounds have been found to have variable absorption and distribution profiles, with some being metabolized in the liver .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . For instance, compound 13 displayed superior antipromastigote activity, and compounds 14 and 15 showed significant inhibition effects against Plasmodium berghei .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Orientations Futures
Propriétés
IUPAC Name |
4-(3-methylphenyl)-2-phenylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c1-12-6-5-7-13(10-12)15-11-18-19(16(15)17)14-8-3-2-4-9-14/h2-11H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOAVNSQLUICEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(N(N=C2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666564 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,5-dimethylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)


![Methyl 3,3-dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)butanoate](/img/structure/B2997129.png)
![3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2997130.png)





![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2997138.png)

![4-Methyl-6-propan-2-yl-1-oxa-6-azaspiro[2.4]heptane](/img/structure/B2997140.png)
![Methyl N-[(1-methylpyrrol-3-yl)methyl]carbamate](/img/structure/B2997141.png)